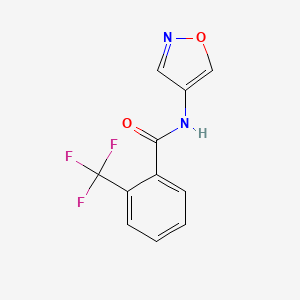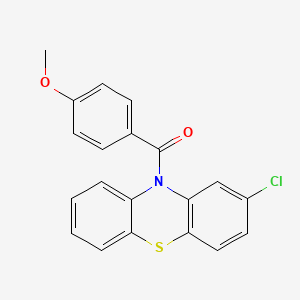![molecular formula C18H11ClF3N5O B2528281 3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888418-18-6](/img/structure/B2528281.png)
3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one" is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. These compounds are characterized by a triazolo[1,5-a]pyrimidine core, which can be modified to produce a variety of derivatives with different substituents that can significantly alter their biological activity and physical properties .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves cyclization reactions and the introduction of various functional groups. For example, the synthesis of related compounds has been achieved through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol , or by cyclization of thiosemicarbazide derivatives in the presence of metal nitrates . The introduction of chloro and bromo substituents, as well as various aryl groups, is common in the synthesis of these compounds, which can be confirmed by techniques such as FT-IR, NMR, and mass spectral studies .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is often confirmed using X-ray crystallography. For instance, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined to belong to the triclinic system, with specific space group parameters . These structures typically exhibit hydrogen bonding and π-stacking interactions, which contribute to their stability and potential biological activity .
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including chlorosulfonation, aminisation, and reactions with hydrazides, aldehydes, thioglycolic acid, and amines . These reactions allow for the introduction of sulfonamide groups, which have been shown to possess inhibitory effects on cancer cell growth . Additionally, the reactivity of these compounds with different nucleophiles can lead to the formation of a wide array of products with potential antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds generally exhibit moderate to good antimicrobial activity against a range of bacterial and fungal strains . Their anticancer activity is also notable, with some derivatives showing moderate activity . The selectivity of these compounds towards certain receptors, such as the serotonin 5-HT6 receptor, can be attributed to their specific structural features . The solubility, melting points, and stability of these compounds can vary widely and are important factors in their potential as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Antibacterial Applications
- Antibacterial Activity: Triazolo[4,5-d]pyrimidine derivatives, similar to the compound , have shown promise as antibacterial agents, particularly against Staphylococcus aureus. These compounds have been found to inhibit critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This action provides a potential pathway for developing new antibacterial drugs to combat antibiotic-resistant strains (Li & Zhang, 2021).
Pharmaceutical Development
- Sedative Hypnotics: Compounds with a triazolopyrimidine core, closely related to the chemical , have been explored for their sedative-hypnotic properties. Zaleplon, for example, is a non-benzodiazepine sedative used for treating insomnia, showcasing the potential of these compounds in pharmaceutical applications (Heydorn, 2000).
Antiplasmodial Activity
- Malaria Treatment: The pyrimidine biosynthetic pathway has been targeted for developing new antimalarial drugs, with dihydroorotate dehydrogenase from Plasmodium falciparum (PfDHODH) being a validated target. Compounds inhibiting PfDHODH, likely related in structure to the one mentioned, have shown efficacy in treating malaria, underlining the importance of such compounds in antimalarial chemotherapy (Phillips & Rathod, 2010).
Optoelectronic Materials
- Optoelectronic Applications: The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for the creation of novel optoelectronic materials. These materials are valuable for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the wide-ranging applications of such compounds in the field of material science (Lipunova et al., 2018).
Environmental Impact
- Environmental Persistence and Toxicity: Compounds like chlorophenols, which may share structural similarities with the chlorophenyl group in the compound of interest, have been studied for their environmental persistence and toxicity. These studies are crucial for understanding the environmental impact of such chemicals, particularly their accumulation and toxic effects on aquatic organisms (Ge et al., 2017).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5O/c19-13-4-6-14(7-5-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-2-1-3-12(8-11)18(20,21)22/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZKGBBGZQKXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)


![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)
![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)